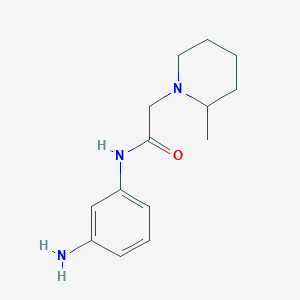![molecular formula C10H8BrNO2S B13876466 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains a thieno[3,2-c]pyridine core structure
Méthodes De Préparation
The synthesis of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor thieno[3,2-c]pyridine compound, followed by the introduction of an ethyl group and the formation of the aldehyde functional group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom and thieno[3,2-c]pyridine core may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde include other thieno[3,2-c]pyridine derivatives with different substituents. For example:
7-Bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
7-Chloro-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom. These compounds may exhibit different chemical reactivity and biological activity due to the variations in their substituents, highlighting the uniqueness of 7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde in terms of its specific properties and applications.
Propriétés
Formule moléculaire |
C10H8BrNO2S |
|---|---|
Poids moléculaire |
286.15 g/mol |
Nom IUPAC |
7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-12-4-8(11)9-7(10(12)14)3-6(5-13)15-9/h3-5H,2H2,1H3 |
Clé InChI |
TZFVSZPVNLOKFP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C2=C(C1=O)C=C(S2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)

![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)



![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)


![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)

